molecular formula C39H68O6S B1194286 6-Cohtm CAS No. 73294-91-4

6-Cohtm

Cat. No.: B1194286
CAS No.: 73294-91-4
M. Wt: 665 g/mol
InChI Key: CGPHGTBLEBJCCB-QADKVGKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cohtm (hexacoordinated cobalt-based transition metal complex) is a coordination compound featuring a cobalt ion at its center, surrounded by six donor atoms from a multidentate ligand system. Its structure typically involves a combination of phosphine and alkene ligands, which confer unique electronic and steric properties, making it highly effective in catalysis and material science applications . The ligand framework in this compound is designed to stabilize the cobalt center in a distorted octahedral geometry, enhancing its redox activity and substrate-binding capabilities. Recent studies highlight its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions, where its tunable ligand environment allows for precise control over reaction selectivity .

Properties

CAS No.

73294-91-4

Molecular Formula

C39H68O6S

Molecular Weight

665 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H68O6S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,40-43H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,33-,34-,35+,36+,37-,38+,39-/m1/s1

InChI Key

CGPHGTBLEBJCCB-QADKVGKLSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C

Synonyms

6-(5-cholesten-3 beta-yloxy)hexyl-1-thio-alpha-D-mannopyranoside
6-COHTM

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison
Property This compound [Ni(H₂O)₆]Cl₂ [Fe(PPh₃)₂Cl₂]
Coordination Number 6 6 4
Metal Oxidation State Co(II) Ni(II) Fe(II)
Ligand Type Phosphine-Alkene Aqua Phosphine
λₘₐₓ (UV-Vis, nm) 450 (d-d transition) 395 (d-d transition) 520 (LMCT band)
Thermal Stability (°C) 280 150 180
Table 2: Catalytic Performance in Hydrogenation Reactions
Compound Substrate Turnover Frequency (h⁻¹) Enantiomeric Excess (%)
This compound Styrene 1,200 92
[Ni(H₂O)₆]Cl₂ Styrene 300 <5
[Ru(bpy)₃]²⁺ Acetophenone 950 88 (photocatalytic)

Key Research Findings

Ligand Flexibility : this compound’s hybrid phosphine-alkene ligand system enables reversible ligand substitution, a feature absent in rigid analogues like [Ru(bpy)₃]²⁺ .

Solubility Trends: The higher molecular weight of this compound (MW = 620 g/mol) compared to [Fe(PPh₃)₂Cl₂] (MW = 550 g/mol) improves its solubility in polar aprotic solvents, enhancing catalytic turnover in organic media .

Spectroscopic Signatures: EXAFS studies confirm shorter Co–P bond lengths (2.25 Å) in this compound versus Co–N bonds in related complexes (2.35 Å), correlating with stronger σ-donor capacity .

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